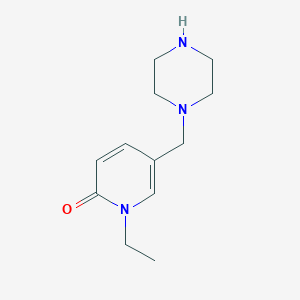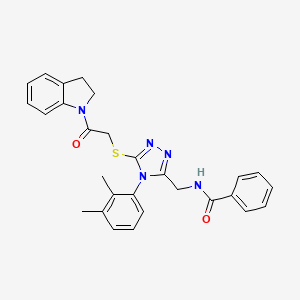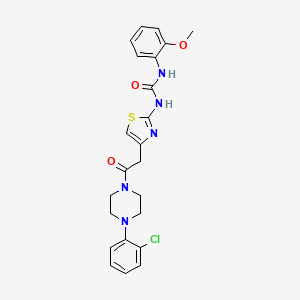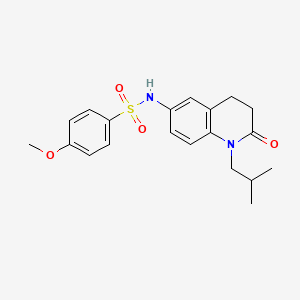
1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, also known as TH287, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. TH287 is a highly selective and potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative DNA damage.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
1,3-Dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is utilized in the synthesis of various heterocyclic compounds. Fadda et al. (2012) explored the use of enaminonitriles in heterocyclic synthesis, focusing on the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). Similarly, Quiroga et al. (1999) studied the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives, emphasizing the significance of these compounds in medical research (El‐Borai et al., 2013). These studies highlight the potential of such compounds in developing new therapeutic agents.
Crystal Structure Analysis
Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a similar compound, which is crucial for understanding the physical and chemical properties of these molecules (Prabhuswamy et al., 2016).
Synthesis of Novel Compounds
Ahmed et al. (2018) described the synthesis and characterization of novel thienopyrazole derivatives, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ahmed et al., 2018). Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the innovative approaches in synthesizing these compounds (Rahmani et al., 2018).
Synthesis of Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase properties, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Development of Scalable Synthesis Methods
Scott et al. (2006) described the development of a scalable synthesis for a specific inhibitor, highlighting the importance of these compounds in drug development and large-scale production (Scott et al., 2006).
Molecular Docking and Screening
Flefel et al. (2018) performed molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating the use of these compounds in molecular biology and pharmacology (Flefel et al., 2018).
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYVXXBPBEJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)
![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)

![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)


![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

